(3S,4R,5R)-2-(benzyloxy)oxane-3,4,5-triol
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Overview
Description
(3S,4R,5R)-2-(benzyloxy)oxane-3,4,5-triol is a chemical compound with a complex structure that includes a benzyloxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-2-(benzyloxy)oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the introduction of the benzyloxy group. Common synthetic routes may involve the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the reaction. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-2-(benzyloxy)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the benzyloxy group can yield the corresponding alcohol.
Scientific Research Applications
(3S,4R,5R)-2-(benzyloxy)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving carbohydrates.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-2-(benzyloxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,5R)-2-(methoxy)oxane-3,4,5-triol: Similar structure but with a methoxy group instead of a benzyloxy group.
(3S,4R,5R)-2-(ethoxy)oxane-3,4,5-triol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (3S,4R,5R)-2-(benzyloxy)oxane-3,4,5-triol imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in π-π interactions. These properties can influence its reactivity and interactions with biological molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12?/m1/s1 |
InChI Key |
XUGMDBJXWCFLRQ-YIBTVLSRSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)OCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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